4-(3-Chlorobenzoyl)morpholine chemical properties
4-(3-Chlorobenzoyl)morpholine chemical properties
An In-depth Technical Guide to 4-(3-Chlorobenzoyl)morpholine
Introduction
4-(3-Chlorobenzoyl)morpholine is a tertiary amide synthesized from the reaction of morpholine and 3-chlorobenzoyl chloride. As a member of the benzamide and morpholine chemical classes, it holds significant interest for researchers in medicinal chemistry and materials science. The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and bioactive compounds, where it often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2][3] The substituted benzoyl moiety provides a versatile platform for further functionalization, making this compound a valuable building block for creating libraries of novel molecules.
This guide provides a comprehensive overview of 4-(3-Chlorobenzoyl)morpholine, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and a discussion of its potential applications. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
4-(3-Chlorobenzoyl)morpholine is identified by the CAS Number 26162-86-7.[4][5] Its core structure consists of a morpholine ring acylated at the nitrogen atom by a 3-chlorobenzoyl group.
Caption: Experimental workflow for the synthesis of 4-(3-Chlorobenzoyl)morpholine.
Detailed Experimental Protocol
Materials:
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Morpholine (1.0 eq) [6]* 3-Chlorobenzoyl chloride (1.0 eq) * Triethylamine (1.1 eq)
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Dichloromethane (DCM), anhydrous
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Deionized Water
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq) and anhydrous dichloromethane.
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Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
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In a separate flask, dissolve 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
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Add the 3-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. [7]5. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain pure 4-(3-Chlorobenzoyl)morpholine.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism. [8][9]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
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Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a good leaving group.
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Deprotonation: The resulting positively charged species is deprotonated by the triethylamine base, yielding the neutral 4-(3-Chlorobenzoyl)morpholine product and triethylammonium chloride salt.
Caption: Nucleophilic addition-elimination mechanism for amide formation.
Spectral Data and Structural Elucidation
While specific, experimentally-derived spectral data for 4-(3-Chlorobenzoyl)morpholine is not widely published, its structure can be confirmed by standard analytical techniques. The expected spectral characteristics can be predicted based on data from analogous compounds such as N-benzoyl morpholine and N-(4-chlorobenzoyl)morpholine. [7][10][11]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.3-7.8 ppm corresponding to the four protons on the substituted benzene ring. - Morpholine Protons: Broad, overlapping signals in the range of δ 3.4-3.8 ppm corresponding to the eight protons of the morpholine ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 168-170 ppm. [7] - Aromatic Carbons: Six signals in the aromatic region (δ 125-135 ppm), including the carbon bearing the chlorine atom. - Morpholine Carbons: Two signals corresponding to the -CH₂-N- and -CH₂-O- carbons, typically in the range of δ 40-50 ppm and δ 65-70 ppm, respectively. |
| FT-IR (cm⁻¹) | - Amide C=O Stretch: A strong, characteristic absorption band around 1640-1660 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹. - C-N Stretch: An absorption around 1400-1450 cm⁻¹. - C-O-C Stretch: A strong absorption around 1115 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 225) and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. |
Reactivity, Stability, and Handling
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Stability: As a tertiary amide, 4-(3-Chlorobenzoyl)morpholine is a chemically robust and stable compound under normal laboratory conditions. Amides are significantly less reactive than their acyl chloride precursors. They are generally resistant to hydrolysis except under harsh acidic or basic conditions with heating.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. [12]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood. [13]Although specific toxicity data is not available for the final product, the starting materials are hazardous. 3-Chlorobenzoyl chloride is corrosive and a lachrymator, while morpholine is flammable, corrosive, and toxic. [14][15]Therefore, caution should be exercised.
Potential Applications in Research and Drug Development
The true value of 4-(3-Chlorobenzoyl)morpholine lies in its potential as a versatile intermediate and building block in the synthesis of more complex molecules.
-
Medicinal Chemistry Scaffold: The morpholine heterocycle is a key component in a wide range of pharmaceuticals, valued for its ability to improve pharmacokinetic profiles. [1][2]4-(3-Chlorobenzoyl)morpholine can serve as a starting point for developing new chemical entities. The chlorine atom on the phenyl ring is a particularly useful functional handle, enabling further modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse compound libraries for screening.
-
Probing Structure-Activity Relationships (SAR): In a drug development campaign, this compound can be used to introduce the 3-chlorobenzoyl-morpholine motif into a lead molecule. The specific substitution pattern and the presence of the amide linker can be systematically explored to understand their impact on biological activity and selectivity.
-
Materials Science: Benzamide derivatives are explored in the development of polymers, resins, and other advanced materials. The specific properties imparted by the chloro- and morpholine- substituents could be investigated for creating materials with unique thermal or electronic characteristics.
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PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
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Khan Academy. Amide formation from acyl chloride. [Link]
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